1-(1-Methylcyclopropyl)piperazine
Description
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-(1-methylcyclopropyl)piperazine |
InChI |
InChI=1S/C8H16N2/c1-8(2-3-8)10-6-4-9-5-7-10/h9H,2-7H2,1H3 |
InChI Key |
JEXCKZNACNENIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The methylcyclopropyl substituent distinguishes 1-(1-Methylcyclopropyl)piperazine from other piperazines. Key comparisons include:
- Lipophilicity : Aryl-substituted piperazines (e.g., mCPP, TFMPP) exhibit higher lipophilicity than this compound, favoring blood-brain barrier penetration .
- Solubility : Hydroxyalkyl derivatives like HEHPP are water-soluble, whereas methylcyclopropyl and aryl derivatives require organic solvents for formulation .
Pharmacological Activity
- Receptor Binding :
- Serotonin Receptors : TFMPP and mCPP show strong 5-HT1B/2C agonism, while this compound’s rigid structure may alter receptor subtype selectivity .
- Dopamine Transporters : BZP and its analogs inhibit dopamine reuptake, but methylcyclopropyl substitution’s impact on transporter affinity remains uncharacterized .
- Antimicrobial Activity : Piperazines with polar substituents (e.g., HEHPP) lack antifungal activity, whereas aryl derivatives like 1c and 28e inhibit Candida albicans hyphae formation at 400 μM .
Preparation Methods
Methodology
A simplified one-pot procedure leverages protonated piperazine to suppress disubstitution, as described by PMC7249161. Piperazine is treated with acetic acid or HCl to form a mono-protonated species, which reacts with 1-methylcyclopropylmethyl halides (e.g., bromide or iodide). The reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding the target compound in 70–85% yield.
Key Parameters
-
Solvent: DMF or acetonitrile.
-
Temperature: 60–80°C.
-
Molar Ratio: 1.2 equivalents of alkylating agent per piperazine.
Mechanistic Insights
Protonation of one nitrogen atom in piperazine enhances the nucleophilicity of the other, facilitating selective mono-alkylation. This method avoids the need for protecting groups, streamlining the synthesis.
Reductive Amination Approach
Reaction Design
This method involves condensing piperazine with (1-methylcyclopropyl)ketone precursors using reductive amination. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are employed to reduce the imine intermediate.
Comparative Analysis of Methodologies
| Method | Yield | Complexity | Scalability | Cost |
|---|---|---|---|---|
| Acylation-Reduction | 80–85% | High | Excellent | Moderate |
| Direct Alkylation | 70–85% | Moderate | Good | Low |
| Reductive Amination | 50–65% | High | Limited | High |
Industrial Considerations and Optimization
Q & A
Q. What experimental designs address conflicting bioactivity data in analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
